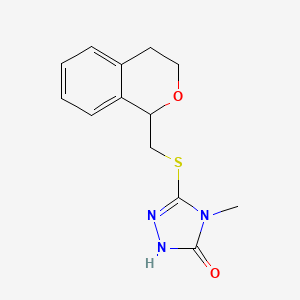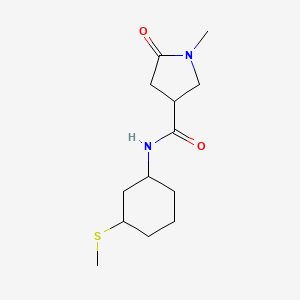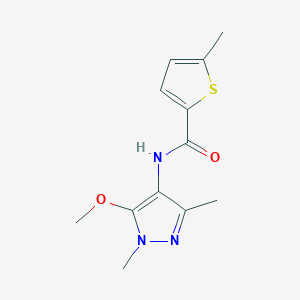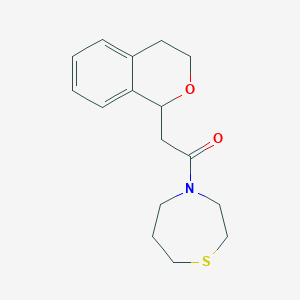
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(3,3-dimethylmorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(3,3-dimethylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly known as DIME or DIMEB, and it is a synthetic molecule that belongs to the family of isochromenes. DIMEB has unique properties that make it an important compound in the field of pharmacology, medicinal chemistry, and biochemistry.
科学的研究の応用
DIMEB has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. DIMEB has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DIMEB has also been shown to have antiviral activity against HIV-1 and HSV-1.
作用機序
The mechanism of action of DIMEB is not fully understood. It is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). It also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cell survival.
Biochemical and Physiological Effects:
DIMEB has been shown to have several biochemical and physiological effects. It has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. DIMEB has been shown to have antiviral activity against HIV-1 and HSV-1. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
DIMEB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for a long time. However, there are some limitations to using DIMEB in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which means that it may not be effective in vivo.
将来の方向性
There are several future directions for research on DIMEB. One direction is to study its potential use as an anti-inflammatory and anti-tumor agent in vivo. Another direction is to study its potential use as an antiviral agent against other viruses such as influenza and hepatitis C. Additionally, further research is needed to understand the mechanism of action of DIMEB and to improve its bioavailability and solubility.
合成法
The synthesis of DIMEB involves the reaction between 3,4-dihydroisocoumarin and 3,3-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of 100-120°C. The product is then purified using column chromatography to obtain the desired compound. The yield of the reaction is around 60-70%.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(3,3-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2)12-20-10-8-18(17)16(19)11-15-14-6-4-3-5-13(14)7-9-21-15/h3-6,15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYKVLGKCAUIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CC2C3=CC=CC=C3CCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)









![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)